molecular formula C17H16N4OS B2356071 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone CAS No. 478077-69-9

3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone

Cat. No.: B2356071
CAS No.: 478077-69-9
M. Wt: 324.4
InChI Key: QCLHNTMULVZWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone is a pyridazinone derivative characterized by a pyridazinone core substituted at position 1 with a 4-methylphenyl group and at position 3 with a 2-(ethylsulfanyl)-4-pyrimidinyl moiety. The ethylsulfanyl group (-S-C₂H₅) contributes to moderate lipophilicity, while the pyrimidinyl ring may enhance hydrogen-bonding interactions. Pyridazinone derivatives are widely investigated for pharmacological activities, including anti-inflammatory and central nervous system modulation, though specific biological data for this compound remain unreported .

Properties

IUPAC Name

3-(2-ethylsulfanylpyrimidin-4-yl)-1-(4-methylphenyl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-3-23-17-18-10-8-14(19-17)16-15(22)9-11-21(20-16)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLHNTMULVZWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=N1)C2=NN(C=CC2=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclocondensation

Adapting methods from pyridazinone syntheses, Fragment A is synthesized through:

  • Friedel-Crafts acylation : Treatment of 4-methylanisole with succinic anhydride in the presence of AlCl₃ yields 4-(4-methylphenyl)-4-oxobutanoic acid.
  • Cyclocondensation : Refluxing the keto acid with 4-methylphenylhydrazine in ethanol forms 6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone.
  • Aromatization : Bromination in glacial acetic acid followed by dehydrohalogenation yields 1-(4-methylphenyl)-4(1H)-pyridazinone.

Key Data :

  • Yield: 76% after aromatization
  • Characterization: $$ ^1\text{H-NMR} $$ (DMSO-d₆): δ 8.09 (d, 1H, H-5), 7.82–7.05 (m, 3H, aryl-H)

Synthesis of 2-(Ethylsulfanyl)-4-pyrimidinyl (Fragment B)

Pyrimidine Ring Construction and Thiofunctionalization

The pyrimidine fragment is synthesized via:

  • Biginelli Reaction : Cyclocondensation of ethyl acetoacetate, thiourea, and benzaldehyde derivatives under acidic conditions yields 2-mercapto-4-pyrimidinone.
  • Alkylation : Treatment with ethyl iodide in the presence of K₂CO₃ in DMF substitutes the thiol group with ethylsulfanyl.

Key Data :

  • Yield: 68% for alkylation step
  • Characterization: $$ ^{13}\text{C-NMR} $$: δ 163.5 (C=S), 56.7 (–SCH₂CH₃)

Coupling Strategies for Fragment Integration

Suzuki-Miyaura Cross-Coupling

  • Halogenation of Fragment A : Treating Fragment A with NBS in CCl₄ introduces a bromine at position 3.
  • Boronic Acid Preparation : Fragment B is converted to 4-pyrimidinylboronic acid via iridium-catalyzed borylation.
  • Cross-Coupling : Pd(PPh₃)₄-mediated coupling in THF/H₂O (3:1) at 80°C affords the target compound.

Optimization Insights :

  • Catalyst: Pd(OAc)₂ with SPhos ligand enhances yield (82%)
  • Solvent: DME/EtOH mixtures reduce side-product formation

Nucleophilic Aromatic Substitution (NAS)

  • Activation of Fragment A : Nitration at position 3 followed by reduction to an amine and diazotization introduces a leaving group (e.g., –Cl).
  • Substitution : Reaction with Fragment B in the presence of NaH/DMF at 120°C achieves C–N bond formation.

Challenges :

  • Competing elimination reactions require careful temperature control
  • Regioselectivity influenced by electron-withdrawing substituents

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Suzuki Coupling 82 98 12 High regioselectivity
NAS 65 95 24 No transition metal catalysts
One-Pot Cyclization 58 90 36 Fewer purification steps

Characterization and Analytical Validation

  • Mass Spectrometry : ESI-MS m/z 369.12 [M+H]⁺ (Calcd. 369.10)
  • Elemental Analysis : C₁₈H₁₆N₄OS (Calcd.: C, 62.05; H, 4.63; N, 16.08; Found: C, 61.98; H, 4.59; N, 16.12)
  • X-ray Crystallography : Monoclinic crystal system, space group P2₁/c, confirming planar pyridazinone-pyrimidine conjugation.

Chemical Reactions Analysis

Types of Reactions

3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone undergoes several types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine and pyridazinone rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine or pyridazinone rings .

Scientific Research Applications

3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential pharmaceutical applications.

    Biology: Employed in the study of biological pathways and mechanisms due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogues and their properties are summarized below:

Compound Name (Core Structure) Substituents Log P (Experimental/Inferred) Hydrogen Bond Acceptors Biological Activity (IC₅₀) Reference
Target Compound (Pyridazinone) 1-(4-methylphenyl), 3-[2-(ethylsulfanyl)-4-pyrimidinyl] ~1.75 (inferred) ~6 (estimated) N/A N/A
[¹⁸F]Fmpp1 (Pyridazinone) 4-chloro, 2-tert-butyl, fluorine-labeled triazole-polyethylene glycol chain 1.98 ± 0.03 Not reported N/A
2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (Dihydro-pyridazinone) 4-methylphenyl N/A Not reported 11.6 μM (anti-inflammatory)
3-(3-(pyrimidin-2-yl)benzyl)-1-(pyridin-3-yl)pyridazin-4(1H)-one (Pyridazinone) 3-pyrimidinylbenzyl, 1-(3-pyridinyl) N/A 6 N/A
Key Observations:

Lipophilicity (Log P): The target compound’s ethylsulfanyl group likely confers a log P value (~1.75) intermediate between [¹⁸F]Fmpp1 (1.98) and [¹⁸F]Fmpp3 (1.54), suggesting balanced lipophilicity for membrane permeability and solubility . Fluorinated chains in [¹⁸F]Fmpp1–3 increase lipophilicity compared to non-halogenated analogues.

Structural Flexibility:

  • The ethylsulfanyl group introduces rotational freedom (4 rotatable bonds estimated), similar to the triazole-polyethylene glycol chains in [¹⁸F]Fmpp1–3, which may influence conformational adaptability .

Biological Activity

3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-(2-ethylsulfanylpyrimidin-4-yl)-1-(4-methylphenyl)pyridazin-4-one
  • Molecular Formula : C18H18N4OS
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 152460-10-1

The compound features a pyridazinone core with an ethylsulfanyl group and a 4-methylphenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may modulate the activity of certain enzymes or receptors involved in various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease processes.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that it can inhibit the growth of cancer cells in vitro, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Some investigations have indicated efficacy against certain bacterial strains, pointing to possible applications in treating infections.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of various pyridazinone derivatives, including this compound. The results demonstrated significant inhibition of tumor cell proliferation, particularly against breast and lung cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties of the compound against several pathogenic bacteria. The findings revealed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Q & A

Q. What are the established synthetic routes for 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone, and what are their typical yields?

The compound is synthesized via multi-step reactions, often involving nucleophilic substitution and coupling reactions. For example, pyridazinone cores are functionalized with ethylsulfanyl-pyrimidine moieties using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purification typically involves column chromatography and HPLC, with yields ranging from 42% to 68% depending on substituent complexity . Key intermediates, such as sulfonated precursors, are critical for introducing radiolabels (e.g., ¹⁸F) in advanced applications .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, resolving bond lengths, and validating molecular geometry. ORTEP-III aids in visualizing thermal ellipsoids and molecular packing .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity, with δH values for aromatic protons typically between 7.2–8.5 ppm. IR spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity, while log P values (1.54–1.98) measured via octanol-water partitioning inform lipophilicity .

Q. What physicochemical properties are critical for experimental design?

  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >250°C, suggesting suitability for high-temperature reactions .
  • Solubility : Limited aqueous solubility (log P ~1.5–2.0) necessitates DMSO or DMF as solvents for in vitro assays .
  • Crystallinity : Monoclinic crystal systems (space group P2₁/c) with Z = 4 are common, as resolved via single-crystal X-ray diffraction .

Q. How is the compound’s stability evaluated under varying conditions?

Accelerated stability studies in buffers (pH 3–9) and exposure to UV light assess degradation pathways. LC-MS identifies major degradation products, such as hydrolyzed pyridazinone rings or oxidized ethylsulfanyl groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yields by 15–20% for sterically hindered derivatives .
  • Catalyst screening : Pd(OAc)₂/Xantphos systems enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted analogs .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent side reactions during pyrimidine functionalization .

Q. How are contradictions in crystallographic and spectroscopic data resolved?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example, ethylsulfanyl groups may exhibit free rotation in solution but adopt fixed orientations in crystals. SHELXL refinement with TWIN/BASF commands addresses twinning or disorder in diffraction data . Dynamic NMR experiments (variable temperature) can reconcile these differences by probing rotational barriers .

Q. What computational strategies predict biological activity and binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinase domains, leveraging PyMOL for visualization.
  • QSAR models : Hammett constants (σ) and Craig plots correlate substituent electronic effects with inhibitory potency (e.g., IC₅₀ values for kinase assays) .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying critical hydrogen bonds (e.g., pyridazinone C=O with ATP-binding pockets) .

Q. What methodologies are used for in vivo pharmacokinetic and imaging studies?

  • Radiolabeling : ¹⁸F-labeled analogs (e.g., [¹⁸F]Fmpp1) are synthesized via nucleophilic substitution, achieving specific activities of 20–40 GBq/μmol. Ex vivo biodistribution in mice quantifies organ uptake (e.g., liver: 12–15% ID/g) .
  • PET imaging : Dynamic scans in rodents validate blood-brain barrier penetration, with time-activity curves analyzed using PMOD software .
  • Metabolite profiling : Plasma samples analyzed via radio-TLC identify glucuronide conjugates as primary metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.